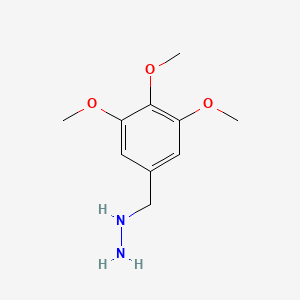
3,4,5-Trimethoxy-benzyl-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxy-benzyl-hydrazine is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 3,4,5-trimethoxy-benzyl-hydrazine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine or its derivatives. The resulting hydrazone can be further modified to yield various derivatives with enhanced biological activities. Characterization of these compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm their structures and purity .
Antiapoptotic Properties
Recent studies have highlighted the antiapoptotic effects of derivatives of this compound. For instance, compounds synthesized from this hydrazine have shown protective effects against renal ischemia/reperfusion injury by inhibiting apoptosis in renal cells. The mechanism involves the downregulation of caspases (specifically caspase-3 and caspase-9), which are critical mediators of apoptosis .
Table 1: Summary of Antiapoptotic Activity
| Compound | Caspase-3 Inhibition | Caspase-9 Inhibition | Protective Effect |
|---|---|---|---|
| 2c | Significant | Significant | Yes |
| 2g | Moderate | Moderate | Yes |
| NAC | Reference | Reference | Yes |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. Studies indicate that these compounds exhibit activity against various bacterial strains, suggesting their potential as lead compounds in antibiotic development .
Renal Ischemia/Reperfusion Injury
A notable study investigated the protective effects of this compound derivatives in a rat model of renal ischemia/reperfusion injury. The results demonstrated that specific derivatives significantly reduced serum creatinine and urea levels compared to control groups. Histopathological examinations revealed that treated animals exhibited less tissue damage and apoptosis in renal tissues .
Anticancer Potential
Another area of research focuses on the anticancer potential of these compounds. Preliminary assays have indicated that certain derivatives possess cytotoxic effects on cancer cell lines, making them candidates for further development as chemotherapeutic agents .
Propriétés
Numéro CAS |
60354-96-3 |
|---|---|
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
(3,4,5-trimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C10H16N2O3/c1-13-8-4-7(6-12-11)5-9(14-2)10(8)15-3/h4-5,12H,6,11H2,1-3H3 |
Clé InChI |
PBDBJAALJJYORZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNN |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















